

TYRA-200: A Preclinical Data Compendium for a Novel FGFR Inhibitor

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Compound of Interest

Compound Name: TYRA-200

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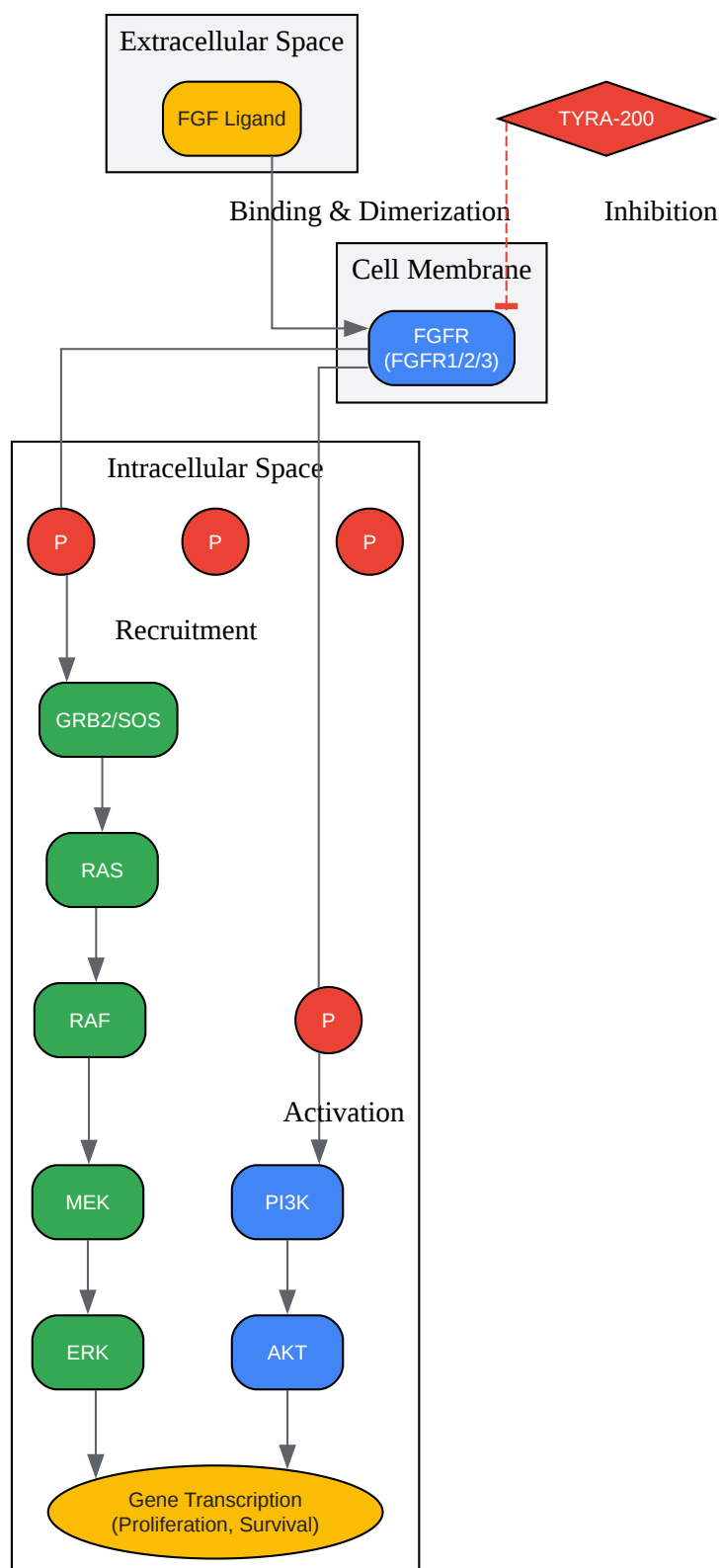
Introduction

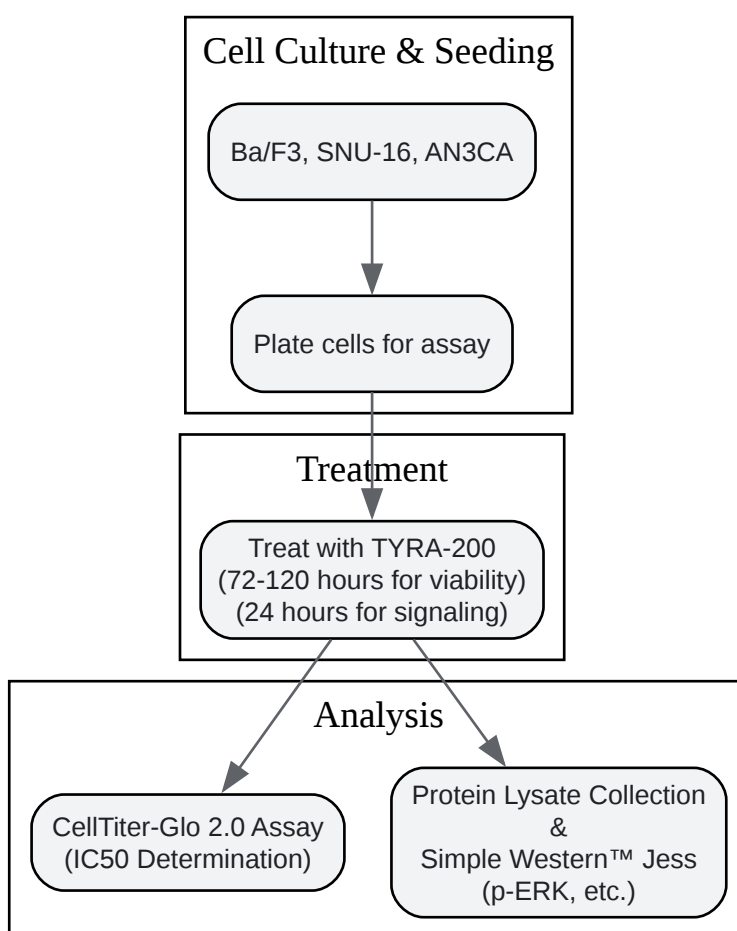
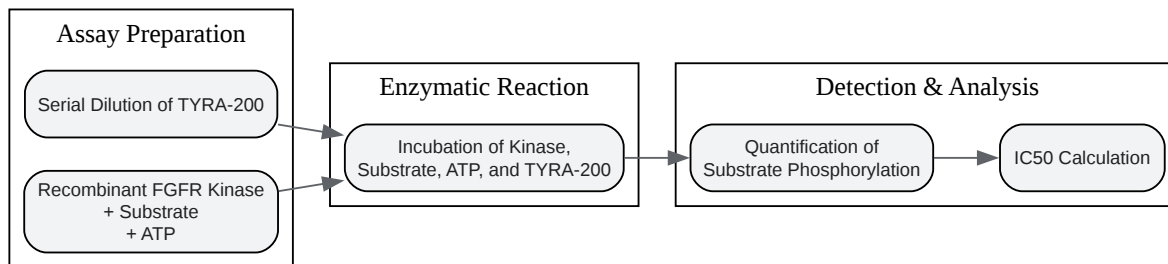
TYRA-200 is an investigational, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with specific potent activity against FGFR1, FGFR2, and FGFR3.[1][2][3] Developed by Tyra Biosciences, this next-generation inhibitor was designed using a structure-based approach to address the significant clinical challenge of acquired resistance to existing pan-FGFR inhibitors.[4] The primary therapeutic target of **TYRA-200** is FGFR2, a key driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA), where FGFR2 genetic alterations are found in 10-15% of cases.[4] Current approved FGFR inhibitors, such as futibatinib and pemigatinib, have shown clinical benefit, but their efficacy is often limited by the emergence of on-target resistance mutations within the FGFR2 kinase domain.[4] **TYRA-200** is engineered to maintain potency against these clinically identified resistance mutations, including those at the gatekeeper (V565) and molecular brake (N550, E566, K642) residues.[4][5] This document provides a comprehensive summary of the preclinical data for **TYRA-200**, detailing its in vitro and in vivo activity, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action and Signaling Pathway

TYRA-200 functions as a covalent inhibitor of FGFR1/2/3, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[6] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the

intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell growth, differentiation, and survival. By inhibiting FGFR kinase activity, **TYRA-200** effectively abrogates these signals in cancer cells with activating FGFR alterations.





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